molecular formula C23H22O4S B3458229 1,5-Bis(4-methoxyphenyl)-3-thiophen-2-ylpentane-1,5-dione

1,5-Bis(4-methoxyphenyl)-3-thiophen-2-ylpentane-1,5-dione

Cat. No.: B3458229
M. Wt: 394.5 g/mol
InChI Key: LAOJAYNKLUMQRS-UHFFFAOYSA-N
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Description

1,5-Bis(4-methoxyphenyl)-3-thiophen-2-ylpentane-1,5-dione is an organic compound characterized by the presence of two methoxyphenyl groups and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis(4-methoxyphenyl)-3-thiophen-2-ylpentane-1,5-dione typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, which involves the reaction of an aromatic aldehyde with a ketone in the presence of a base. For this compound, the reaction involves the condensation of 4-methoxybenzaldehyde with a thiophene-containing ketone under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the reaction. Additionally, industrial processes may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(4-methoxyphenyl)-3-thiophen-2-ylpentane-1,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the methoxyphenyl rings.

Scientific Research Applications

1,5-Bis(4-methoxyphenyl)-3-thiophen-2-ylpentane-1,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-Bis(4-methoxyphenyl)-3-thiophen-2-ylpentane-1,5-dione involves its interaction with various molecular targets. The compound can act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reactivity is attributed to the presence of the conjugated carbonyl groups and the thiophene ring, which facilitate the formation of covalent bonds with biological macromolecules. These interactions can lead to the modulation of cellular pathways and the inhibition of key enzymes involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the thiophene ring in 1,5-Bis(4-methoxyphenyl)-3-thiophen-2-ylpentane-1,5-dione imparts unique electronic properties, making it distinct from other similar compounds

Properties

IUPAC Name

1,5-bis(4-methoxyphenyl)-3-thiophen-2-ylpentane-1,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O4S/c1-26-19-9-5-16(6-10-19)21(24)14-18(23-4-3-13-28-23)15-22(25)17-7-11-20(27-2)12-8-17/h3-13,18H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAOJAYNKLUMQRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC(CC(=O)C2=CC=C(C=C2)OC)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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